

# Physical and chemical properties of (+)Marmesin

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An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Marmesin

#### Introduction

(+)-Marmesin, also known as nodakenetin, is a naturally occurring furanocoumarin that serves as a key biosynthetic precursor to linear furanocoumarins and psoralen.[1][2] It is found in various plants, including those from the Apiaceae and Rutaceae families, such as Aegle marmelos and Ammi majus.[1][3][4] This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and anti-angiogenic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-Marmesin, detailed experimental protocols, and an examination of its role in key signaling pathways, tailored for researchers, scientists, and professionals in drug development.

# **Physical and Chemical Properties**

**(+)-Marmesin** is a crystalline solid with the molecular formula C<sub>14</sub>H<sub>14</sub>O<sub>4</sub>. Its chemical structure features a furan ring fused to a chromenone, forming a 7H-furo[3,2-g]chromen-7-one core.

#### **General Properties**

The fundamental physical and chemical characteristics of **(+)-Marmesin** are summarized in the table below.



Property	Value	Reference(s)
IUPAC Name	(2S)-2-(2-Hydroxypropan-2- yl)-2,3-dihydro-7H-furo[3,2- g]benzopyran-7-one	
Synonyms	Nodakenetin, (S)-Marmesin	
CAS Number	13849-08-6	
Molecular Formula	C14H14O4	
Molecular Weight	246.26 g/mol	
Appearance	Crystalline solid	
Melting Point	189°C	_
Water Solubility	0.37 g/L	_
logP	1.98	-

# **Solubility**

The solubility of **(+)-Marmesin** in various organic solvents is crucial for experimental design and formulation development.

Solvent	Solubility	Reference(s)
DMSO	100 mg/mL (406.07 mM)	
DMF	30 mg/mL	_
Ethanol	2 mg/mL	_
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	_

# **Spectroscopic Data**

Spectroscopic analysis is fundamental for the identification and structural elucidation of **(+)**-**Marmesin**.



### <sup>1</sup>H-NMR Spectroscopy

The proton nuclear magnetic resonance (¹H-NMR) spectrum provides detailed information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference(s)
7.59	d	9.5	Aromatic H	
7.22	S	-	Aromatic H	_
6.75	d	21.6	Aromatic H	_
6.20	d	9.5	Aromatic H	_
4.74	t	8.8	СН	_
3.28-3.15	m	-	CH <sub>2</sub>	_
1.87	S	-	ОН	_
1.37	S	-	СН₃	_
1.24	S	-	СН₃	_
(Solvent: CDCl <sub>3</sub> , Frequency: 300				_

MHz)

# <sup>13</sup>C-NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (<sup>13</sup>C-NMR) data for furanocoumarins, including marmesin, have been reported in literature reviews of compounds isolated from the Moraceae family. These data are essential for confirming the carbon skeleton of the molecule.

#### **UV-Vis Spectroscopy**

Ultraviolet-visible spectroscopy reveals the electronic transitions within the molecule and is useful for quantification.



λmax (nm)	Solvent	Reference(s)
338, 217	Methanol	
332	Ethanol	_
335	Not specified	_
336, 224	Not specified	_

# Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **(+)-Marmesin** based on their vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference(s)
3480	O-H stretching	
2971	C-H stretching	<del>-</del>
1699	C=O stretching (lactone)	
1631	C=C stretching (aromatic)	
1488	C=C stretching (aromatic)	_

#### **Mass Spectrometry**

Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight of the compound. The exact mass is reported as 246.08920892 Da.

# Experimental Protocols Isolation of (+)-Marmesin

A general protocol for the isolation of **(+)-Marmesin** from plant sources involves solvent extraction followed by chromatographic purification.

Extraction:



- Dried and powdered plant material (e.g., roots, fruits, or bark) is subjected to extraction using a suitable solvent, such as a dichloromethane/methanol mixture or hexane.
   Maceration or Soxhlet extraction are common methods.
- The crude extract is obtained by removing the solvent under reduced pressure.

#### Fractionation:

- The crude extract is then partitioned between an organic solvent (e.g., dichloromethane)
  and water to separate compounds based on polarity.
- The organic phase, containing marmesin, is concentrated.
- Chromatographic Purification:
  - The concentrated organic fraction is subjected to column chromatography on silica gel.
  - The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
  - Fractions are collected and monitored by thin-layer chromatography (TLC).
  - Fractions containing (+)-Marmesin are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

## Synthesis of (+)-Marmesin

Several synthetic routes for marmesin have been developed. One notable method is based on a palladium-catalyzed intramolecular coupling reaction to construct the dihydropyran ring from an intermediate, (-)-peucedanol. Another approach involves the synthesis from beta-resorcylaldehyde.

#### Characterization

The identity and purity of isolated or synthesized **(+)-Marmesin** are confirmed using a combination of the spectroscopic methods detailed above (NMR, IR, UV-Vis, and Mass Spectrometry).

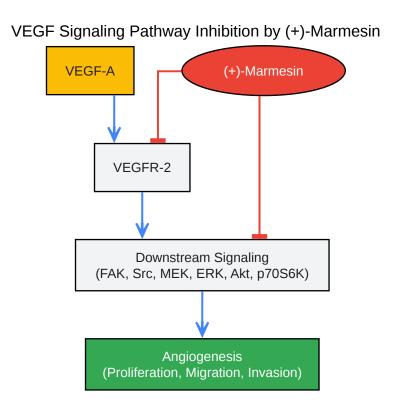


# **Biological Activity and Signaling Pathways**

**(+)-Marmesin** exhibits significant biological activities, particularly as an anti-cancer and anti-angiogenesis agent. Its mechanisms of action involve the modulation of key cellular signaling pathways.

#### **Anti-Angiogenic Activity**

Marmesin has been shown to be a novel angiogenesis inhibitor. It exerts its effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, marmesin treatment abrogates VEGF-A-induced endothelial cell migration, invasion, and capillary-like structure formation. This is achieved through the inactivation of VEGF-A-stimulated signaling pathways and the downregulation of cell surface signaling molecules including VEGFR-2, HER2, integrin β1, and integrin-linked kinase (ILK).



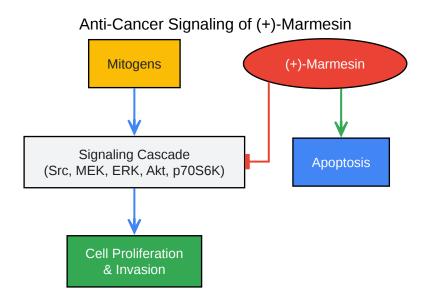
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Caption: Inhibition of VEGF-A-mediated angiogenesis by (+)-Marmesin.

#### **Anti-Cancer Activity**

In the context of cancer, particularly non-small cell lung cancer (NSCLC), marmesin abrogates mitogen-stimulated proliferation and invasion. This anti-tumor activity is mediated by the inactivation of mitogenic signaling pathways. Marmesin treatment markedly inhibits the phosphorylation of key signaling proteins such as Src, MEK, ERK, Akt, and p70S6K in NSCLC cells. Furthermore, it induces apoptosis, as evidenced by the upregulation of Bax and downregulation of Bcl-2, and causes G2/M cell cycle arrest in leukemia cells.



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Caption: (+)-Marmesin inhibits proliferation and induces apoptosis.

#### **Other Activities**

**(+)-Marmesin** also exhibits dual inhibitory activity against COX-2 and 5-LOX, suggesting anti-inflammatory potential. Additionally, it has shown antiplasmodial activity by inhibiting  $\beta$ -hematin formation, which is crucial for the survival of the malaria parasite.



#### Conclusion

(+)-Marmesin is a furanocoumarin with well-defined physical and chemical properties that facilitate its isolation, synthesis, and characterization. Its significant biological activities, particularly in the realms of anti-cancer and anti-angiogenic research, make it a compound of high interest for drug development. The detailed understanding of its interaction with key signaling pathways, such as the VEGF and mitogen-activated protein kinase pathways, provides a solid foundation for further preclinical and clinical investigations. This guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the therapeutic potential of this promising natural product.

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